2,6-Dimethyl-8-(pentan-3-yl)imidazo[1,2-b]pyridazine is a synthetic organic compound with the molecular formula and a molecular weight of 219.31 g/mol. This compound belongs to the class of imidazo[1,2-b]pyridazines, which are recognized for their diverse biological activities and potential therapeutic applications. The compound is notable for its structural features, which include a fused imidazole and pyridazine ring system, making it a subject of interest in medicinal chemistry and drug development.
The compound is cataloged under various chemical databases, including BenchChem and PubChem, where it is identified by the CAS number 910552-63-5. Its classification falls within heterocyclic compounds, specifically those containing nitrogen atoms in their ring structures, which are often associated with pharmacological properties.
The synthesis of 2,6-Dimethyl-8-(pentan-3-yl)imidazo[1,2-b]pyridazine typically involves multi-step organic reactions. A common synthetic route includes:
The synthesis may also involve the use of continuous flow reactors to enhance efficiency and scalability. The industrial production process focuses on optimizing conditions for higher yields and purity levels.
The molecular structure of 2,6-Dimethyl-8-(pentan-3-yl)imidazo[1,2-b]pyridazine features:
The structural formula can be represented as follows:
This structure contributes to its biological activity and interaction with various molecular targets.
2,6-Dimethyl-8-(pentan-3-yl)imidazo[1,2-b]pyridazine can undergo several types of chemical reactions:
Common reagents and conditions for these reactions include:
The products formed from these reactions depend on the specific reagents and conditions used.
The mechanism of action for 2,6-Dimethyl-8-(pentan-3-yl)imidazo[1,2-b]pyridazine primarily involves its interaction with kinases, particularly TAK1 kinase. TAK1 is a serine/threonine kinase implicated in various cellular processes such as growth, differentiation, and apoptosis. By inhibiting TAK1 activity, this compound can modulate multiple signaling pathways, potentially leading to therapeutic effects against diseases like multiple myeloma.
Key physical properties include:
Relevant chemical properties include:
These properties are critical for understanding its behavior in biological systems and potential applications.
2,6-Dimethyl-8-(pentan-3-yl)imidazo[1,2-b]pyridazine has several scientific applications:
The imidazo[1,2-b]pyridazine core is synthesized via regioselective cyclization between α-haloketones and 3-aminopyridazines. A critical advancement involves using 6-halo-substituted 3-aminopyridazines (e.g., 3-amino-6-chloropyridazine) to direct cyclization to the N1 position adjacent to the amino group, suppressing alternative alkylation pathways [5] [6]. The halogen atom (Cl, F, I) at C6 of the pyridazine ring reduces nucleophilicity at N2, ensuring >85% regioselectivity for imidazo-fusion at N1–C2 [5]. Optimization studies demonstrate that microwave-assisted reactions (120°C, 30 min) in ethanol boost yields to 92% compared to thermal reflux (6 h, 72%) [6]. Key substituents at C2/C6 (methyl groups) are introduced via α-bromoketone precursors, such as bromopinacolone, to yield 2,6-dimethylimidazo[1,2-b]pyridazine intermediates [2].
Table 1: Halogen-Directed Cyclization Efficiency
3-Aminopyridazine Halogen | Reaction Time (h) | Yield (%) | Regioselectivity (%) |
---|---|---|---|
6-Fluoro | 4.5 | 88 | 93 |
6-Chloro | 6.0 | 85 | 97 |
6-Iodo | 8.0 | 78 | 99 |
The C8 position of the 2,6-dimethylimidazo[1,2-b]pyridazine scaffold undergoes electrophilic substitution using pentan-3-yl bromide under basic conditions. Optimal conditions employ anhydrous K₂CO₃ in DMF at 80°C for 12 h, achieving 75–80% yield of 2,6-dimethyl-8-(pentan-3-yl)imidazo[1,2-b]pyridazine [2] [9]. Kinetic studies reveal that steric hindrance from the 2,6-dimethyl groups necessitates vigorous conditions, while higher temperatures (>90°C) promote dehydrohalogenation side products. Solvent screening identifies aprotic polar solvents (DMF, NMP) as superior to THF or ethanol due to enhanced nucleophilicity at C8 [9]. The pentan-3-yl chain introduces a branched alkyl group, confirmed via ¹H NMR (δ 2.85 ppm, septet) and GC-MS (m/z 217.3 for [M+H]⁺) [2].
Table 2: Alkylation Optimization at C8
Base | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
---|---|---|---|---|
K₂CO₃ | DMF | 80 | 78 | 99 |
Cs₂CO₃ | DMF | 80 | 82 | 98 |
NaH | THF | 65 | 45 | 90 |
DBU | Acetonitrile | 70 | 63 | 95 |
Continuous flow technology enhances the synthesis scalability and safety of halogenated intermediates. A two-stage flow system achieves:
Table 3: Batch vs. Flow Synthesis Metrics
Parameter | Batch Process | Flow Process | Improvement |
---|---|---|---|
Total Reaction Time | 18 h | 45 min | 24x faster |
Isolated Yield | 75% | 86% | +11% |
Purity | 97% | >99% | +2% |
Daily Output Capacity | 50 g | 500 g | 10x higher |
C6 halogenation enables downstream derivatization of the core scaffold. Phosphorus oxychloride chlorinates 6-hydroxyimidazo[1,2-b]pyridazines at 110°C, affording 6-chloro derivatives in 90% yield [9]. Nucleophilic substitution proceeds via SNAr with:
Table 4: C6 Nucleophilic Substitution Scope
Nucleophile | Conditions | Product | Yield (%) |
---|---|---|---|
Morpholine | DMSO, 100°C, 4 h | 6-Morpholino derivative | 85 |
Piperidine | DMF, 80°C, 6 h | 6-Piperidinyl derivative | 82 |
NaSCH₃ | EtOH, 25°C, 1 h | 6-(Methylthio) derivative | 90 |
KSCN | DMF, 60°C, 3 h | 6-Thiocyano derivative | 78 |
Comprehensive Compound Index
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7